![molecular formula C12H15N3O2 B11876429 Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)
Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a methyl group, and a pyrrolo[2,3-D]pyrimidine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves the following steps:
Formation of the Pyrrolo[2,3-D]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced via esterification reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Position
The tert-butyl ester group at position 4 can undergo hydrolysis or transesterification under acidic or basic conditions. Additionally, the pyrimidine ring’s nitrogen atoms participate in nucleophilic reactions.
Hydrolysis of the Tert-Butyl Ester
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
Trifluoroacetic acid (TFA), DCM | 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid | 85–92% | |
HCl (aq.), reflux | Same as above | 78% |
The reaction proceeds via acid-catalyzed cleavage of the tert-butyl group, yielding the corresponding carboxylic acid. TFA is preferred for milder conditions and higher yields.
Aminolysis with Amines
The ester undergoes nucleophilic attack by amines in the presence of bases like DIPEA or TEA .
Functionalization of the Pyrrole Ring
The 6-methyl group and pyrrole nitrogen enable further derivatization.
Halogenation at the 2-Position
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
NCS, DMF, 0°C → rt | 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate | 82% | |
PCl₅, POCl₃, 110°C | 2,4-Dichloro derivative | 65% |
Chlorination with NCS or PCl₅ introduces halogens at position 2, enabling cross-coupling reactions .
Suzuki-Miyaura Coupling
Boronic Acid | Catalyst System | Product | Yield | Reference |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 2-Phenyl-6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate | 58% |
The 2-chloro derivative participates in palladium-catalyzed cross-couplings to introduce aryl groups .
Reductive Alkylation
The pyrrole nitrogen (position 7) can be alkylated under reductive conditions.
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
Cyclopentyl bromide, NaH, DMF | 7-Cyclopentyl-6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate | 76% | |
Allyl bromide, K₂CO₃, DMF | 7-Allyl derivative | 68% |
Alkylation occurs regioselectively at the pyrrole nitrogen due to its higher basicity compared to pyrimidine nitrogens .
Oxidation Reactions
The methyl group at position 6 can be oxidized to a carboxylic acid.
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
KMnO₄, H₂O, 100°C | 6-Carboxy-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate | 44% | |
SeO₂, dioxane, reflux | 6-Formyl derivative | 51% |
Oxidation with KMnO₄ converts the methyl group to a carboxylic acid, though yields are moderate due to over-oxidation risks .
Cyclization and Ring Expansion
The compound serves as a precursor for fused heterocycles.
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
DDQ, CH₂Cl₂, rt | Aromatized pyrrolo[2,3-D]pyrimidine | 89% | |
NH₂OH·HCl, EtOH, reflux | Oxazole-fused derivative | 63% |
Oxidation with DDQ removes hydrogen atoms from the dihydropyrolle ring, yielding a fully aromatic system .
Biological Activity and Pharmacological Modifications
While beyond pure chemical reactivity, derivatives of this compound exhibit kinase inhibitory activity. For example:
Scientific Research Applications
Anticancer Activity
Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has been studied for its anticancer properties. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions on the pyrimidine ring have shown promising results in inhibiting the proliferation of leukemia cells, with IC50 values indicating significant potency.
Case Study : A study synthesized several derivatives and evaluated their activity against human leukemia cell lines (K562 and CEM). The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity, suggesting a structure–activity relationship where electron-withdrawing groups increase efficacy against cancer cells .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Recent investigations into related pyrimidine derivatives show that they can inhibit bacterial growth effectively. The presence of specific functional groups enhances their antimicrobial properties.
Compound | MIC (μmol/L) | Bacterial Strain |
---|---|---|
Compound 7a | 4 | Bacillus subtilis |
Compound 7e | 8 | Salmonella typhi |
Cefotaxime | 6 | Chlamydia pneumonia |
This table summarizes the minimum inhibitory concentrations (MIC) of selected compounds compared to cefotaxime, a standard antibiotic .
Structure-Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the therapeutic potential of these compounds. Research has shown that modifications to the pyrimidine ring can significantly influence biological activity. For example, substituents at various positions on the aromatic ring have been correlated with changes in cytotoxicity and antimicrobial effectiveness.
Key Insights :
- Electron-donating groups generally enhance anticancer activity.
- Halogen substitutions improve antimicrobial potency.
Further studies are ongoing to refine these relationships and develop more effective derivatives .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Microwave-assisted synthesis has been explored to enhance yields and reduce reaction times.
Mechanism of Action
The mechanism of action of tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-7-carboxylate
- Tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Uniqueness
Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention due to its biological activity, particularly as an inhibitor of various kinases. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol
This compound acts primarily as an inhibitor of protein tyrosine kinases (PTKs), such as Janus Kinase 3 (JAK3). JAK3 is crucial in the signaling pathways of various cytokines and growth factors, making it a target for treating autoimmune diseases and certain cancers. The inhibition of JAK3 can lead to immunosuppressive effects, beneficial in conditions like lupus, rheumatoid arthritis, and multiple sclerosis .
Biological Activity and Efficacy
Recent studies have highlighted the efficacy of pyrrolo[2,3-d]pyrimidine derivatives against various biological targets:
- Inhibition of Plasmodium falciparum : A series of pyrrolo[2,3-d]pyrimidines were evaluated for their ability to inhibit calcium-dependent protein kinases in Plasmodium falciparum, the causative agent of malaria. Compounds demonstrated IC₅₀ values ranging from 0.210 to 0.530 μM for PfCDPK4, indicating potent inhibitory activity .
- Antiviral Activity : The compound has also shown potential against viral pathogens. In silico studies suggest that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance antiviral efficacy against SARS-CoV-2 by targeting viral proteases and polymerases .
Case Study 1: JAK3 Inhibition
In a study investigating the therapeutic potential of JAK3 inhibitors, this compound was found to significantly reduce cytokine production in human peripheral blood mononuclear cells (PBMCs) stimulated with IL-2. This reduction correlated with decreased activation of downstream signaling pathways associated with inflammation and immune response.
Case Study 2: Antimalarial Activity
A comparative analysis of several pyrrolo[2,3-d]pyrimidines indicated that those with specific substituents at the N-7 position exhibited enhanced binding affinity to PfCDPK4. This was evidenced by docking studies that predicted favorable interactions with key amino acid residues within the active site of the kinase.
Data Tables
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-7-5-8-9(11(16)17-12(2,3)4)13-6-14-10(8)15-7/h5-6H,1-4H3,(H,13,14,15) |
InChI Key |
GKZIFFXFVXHJQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.